![molecular formula C20H30N4O2 B12440734 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid. It has shown potential anti-tumor activity and is characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties . Pracinostat selectively inhibits HDAC class I, II, and IV, but not class III and HDAC6 in class IIb . This compound accumulates in tumor cells, leading to continuous inhibition of histone deacetylase, resulting in the accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
準備方法
Pracinostat is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring and the attachment of a hydroxamic acid group. The synthetic route typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid derivative.
Attachment of Hydroxamic Acid Group: The hydroxamic acid group is then attached to the benzimidazole ring through a series of reactions involving the formation of an amide bond followed by hydroxylation.
Industrial production methods for pracinostat involve optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and conditions .
化学反応の分析
Pracinostat undergoes several types of chemical reactions, including:
Oxidation: Pracinostat can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydroxamic acid group, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at various positions on the benzimidazole ring, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pracinostat .
科学的研究の応用
Pracinostat has a wide range of scientific research applications, including:
作用機序
Pracinostat exerts its effects by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . In vitro, pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells . The molecular targets of pracinostat include HDAC class I, II, and IV enzymes . The pathways involved in its mechanism of action include the PI3K/Akt signaling pathway and the STAT3 pathway .
類似化合物との比較
Pracinostat is compared with other similar HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and belinostat. While all these compounds inhibit HDAC activity, pracinostat has shown superior pharmaceutical, metabolic, and pharmacokinetic properties compared to SAHA . Pracinostat has demonstrated strong anticancer activity against both hematological and solid malignancies, whereas SAHA is primarily effective against hematological malignancies . Additionally, pracinostat has a higher affinity towards classical HDACs compared to other zinc-reliant metalloenzymes .
Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): An HDAC inhibitor effective against hematological malignancies.
Belinostat: Another HDAC inhibitor with activity against various cancers.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
Pracinostat’s uniqueness lies in its improved pharmacokinetic properties and its efficacy against both hematological and solid tumors .
特性
分子式 |
C20H30N4O2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
InChIキー |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


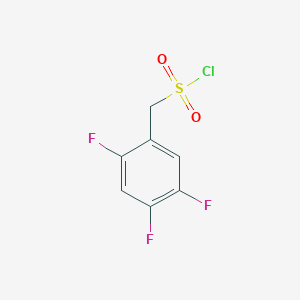
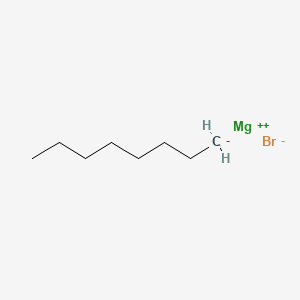
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
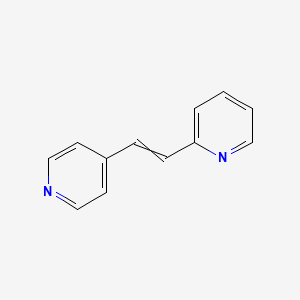
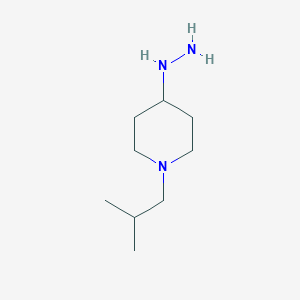
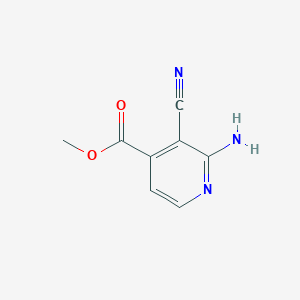
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


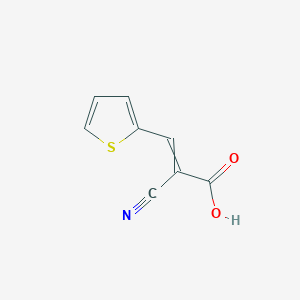
![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
